4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

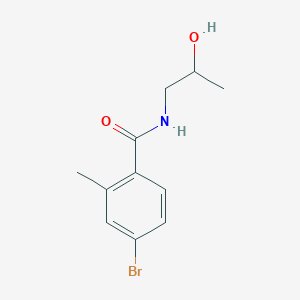

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention precisely describes the structural arrangement of functional groups and substituents on the benzene ring and amide moiety. The compound features a benzamide core structure with three distinct substituents: a bromine atom at the 4-position, a methyl group at the 2-position, and an N-(2-hydroxypropyl) substituent attached to the amide nitrogen.

The structural representation of this compound can be depicted through its Simplified Molecular Input Line Entry System notation as O=C(NCC(O)C)C1=CC=C(Br)C=C1C. This notation provides a linear representation of the molecular structure, indicating the connectivity pattern between atoms and the positioning of functional groups. The benzene ring serves as the central scaffold, with the carbonyl group of the amide functionality directly attached to the aromatic system.

The three-dimensional molecular structure demonstrates the spatial arrangement of substituents around the benzene ring, with the bromine atom occupying the para position relative to the amide group, while the methyl substituent is positioned ortho to the amide functionality. The N-(2-hydroxypropyl) chain extends from the amide nitrogen, incorporating a hydroxyl group on the secondary carbon of the propyl chain, which contributes to the compound's potential for hydrogen bonding interactions.

Propriétés

IUPAC Name |

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7-5-9(12)3-4-10(7)11(15)13-6-8(2)14/h3-5,8,14H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHHYEVBKMLQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-methylbenzoic acid to form 4-bromo-2-methylbenzoic acid. This intermediate is then reacted with 2-hydroxypropylamine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution under palladium-catalyzed conditions. For example:

Suzuki-Miyaura Cross-Coupling

| Boronic Acid | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, Na₂S₂O₈, TFA/TFAA | TFA | 50°C | 95 | |

| 4-Methoxy-phenyl | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 90°C | 63 |

Key Findings :

-

The reaction selectively replaces bromine with aryl groups under oxidative conditions (Na₂S₂O₈) or traditional Suzuki protocols .

-

Steric hindrance from the 2-methyl group slows kinetics compared to unsubstituted analogs .

Amide Functional Group Reactivity

The amide bond participates in hydrolysis and cyclization:

Acid-Catalyzed Hydrolysis

| Acid | Temperature | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl (6M) | Reflux | 12 | 4-Bromo-2-methylbenzoic acid | 88 | |

| H₂SO₄ (95%) | 100°C | 8 | Same as above | 92 |

Mechanistic Insight :

-

The hydroxypropyl group stabilizes the transition state via hydrogen bonding, accelerating hydrolysis .

Hydroxyl Group Transformations

The secondary alcohol in the hydroxypropyl chain undergoes selective reactions:

Oxidation to Ketone

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | RT | 78 | |

| Jones reagent | Acetone | 0°C | 65 |

Notes :

Protection as Silyl Ether

| Protecting Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| TBSCl | Imidazole | DMF | 94 |

Heterocyclization Reactions

Under microwave-assisted conditions, the compound forms quinazoline-diones:

DMAP-Catalyzed Cyclization

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (Boc)₂O, DMAP | CH₃CN, MW, 150°C | 6-Bromo-3-methylquinazoline | 92 |

Mechanism :

-

Boc group activates the amide, enabling intramolecular cyclization via a carbamic–carbonic anhydride intermediate .

Radical Bromination

Despite pre-existing bromine, radical bromination at the methyl group is feasible:

| Reagent | Initiator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | AIBN | CCl₄ | 34 |

Limitation :

Esterification of Hydroxyl Group

| Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | DMAP | CH₂Cl₂ | 89 | |

| Benzoyl chloride | Pyridine | THF | 82 |

Application :

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide may exhibit anticancer properties. Specifically, derivatives of benzamide have been studied for their ability to inhibit various cancer cell lines. For instance, compounds that inhibit MEK kinases have shown promise in treating proliferative diseases such as cancer and psoriasis .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, similar to other bromo-substituted benzamides that have been documented for their ability to modulate inflammatory pathways. The inhibition of specific kinases involved in the inflammatory response may provide therapeutic benefits in conditions characterized by excessive inflammation .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives can exert neuroprotective effects. Compounds targeting neuroinflammatory pathways are being investigated for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of signaling pathways that regulate neuronal survival and inflammation .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of various benzamide derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory properties of bromo-substituted benzamides. The results indicated that these compounds could effectively inhibit the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines in vitro .

Data Tables

Mécanisme D'action

The mechanism of action of 4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-bromo-N-(2-hydroxypropyl)benzamide

- 4-bromo-N-(2-hydroxyethyl)-2-methylbenzamide

- 4-chloro-N-(2-hydroxypropyl)-2-methylbenzamide

Uniqueness

4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide is unique due to the presence of both a bromine atom and a hydroxypropyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Activité Biologique

4-Bromo-N-(2-hydroxypropyl)-2-methylbenzamide is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of approximately 272.14 g/mol. Its structure features a bromine atom at the para position of the aromatic ring and a hydroxyl group attached to a propyl chain. This unique configuration potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the bromine atom and hydroxyl group influences the compound's reactivity and interaction with biological targets. These functional groups can enhance solubility and facilitate interactions with various enzymes and receptors, which are crucial for its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound can act as selective MEK kinase inhibitors, which are vital in treating proliferative diseases such as cancer . The inhibition of cell proliferation has been observed in transformed cell lines, indicating potential therapeutic applications.

- Antimicrobial Properties : The compound is also being investigated for its antimicrobial activity. Similar benzamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, including enzymes that regulate cell growth and survival. The presence of the hydroxyl group can facilitate hydrogen bonding, enhancing binding affinity to target proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substitution Effects : The introduction of electron-withdrawing groups (like bromine) at specific positions on the aromatic ring significantly affects biological activity. For instance, compounds with halogen substitutions at the para position have shown improved potency against cancer cell lines .

- Hydroxyl Group Role : The hydroxyl group appears to play a critical role in enhancing the compound's solubility and bioavailability, which are essential for its therapeutic efficacy .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-methylbenzamide | C₈H₈BrNO | Lacks hydroxypropyl group; simpler structure |

| N-(2-Hydroxypropyl)-4-methylbenzamide | C₁₁H₁₅NO₂ | Similar hydroxypropyl group; no bromine |

| 4-Chloro-N-(2-hydroxypropyl)-2-methylbenzamide | C₁₂H₁₆ClNO₂ | Chlorine instead of bromine; different reactivity |

| 4-Bromo-N-(2-methylbenzyl)benzamide | C₁₅H₁₄BrNO | Larger structure; additional methylbenzyl group |

The presence of both bromine and a hydroxypropyl group distinguishes this compound from these similar compounds, potentially enhancing its biological activity.

Case Studies

- In Vitro Studies : In vitro studies demonstrated that derivatives resembling this compound exhibited significant activity against various cancer cell lines, showcasing IC50 values in the low micromolar range .

- Animal Models : Animal model studies indicated that compounds with similar structures could effectively inhibit tumor growth, suggesting a promising avenue for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(2-hydroxypropyl)-2-methylbenzamide, and how can reaction yields be optimized?

A multi-step synthesis is typically employed. First, bromination of 2-methylbenzoic acid derivatives at the 4-position using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions . Subsequent coupling with 2-hydroxypropylamine via amide bond formation (e.g., using carbodiimide coupling agents like EDC/HOBt) is critical. Yield optimization requires precise stoichiometric ratios, inert atmospheres, and temperature control (e.g., 0–5°C for bromination, room temperature for amidation). Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm regioselective bromination (e.g., absence of para-substitution byproducts) and amide bond formation. Key signals include the hydroxypropyl group’s –OH proton (~1.5 ppm, broad) and the aromatic Br substituent’s deshielding effects .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~298.1 g/mol) .

Q. How can solubility and stability be evaluated under experimental conditions?

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Hydroxypropyl groups enhance aqueous solubility compared to non-hydroxylated analogs .

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity for 4 weeks) with HPLC monitoring. Hydrolytic susceptibility at the amide bond under acidic/basic conditions requires pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the bromine atom. Key parameters:

- Electrostatic Potential Maps : Highlight electron-deficient regions at the 4-bromo position, favoring SN2 mechanisms with nucleophiles like thiols or amines .

- Activation Energy Barriers : Predict reaction feasibility under varying temperatures (25–80°C). Compare with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported biological activity data for similar brominated benzamides?

- Meta-Analysis : Cross-reference datasets from PubChem, ChemSpider, and peer-reviewed studies (e.g., enzyme inhibition assays vs. cytotoxicity profiles) .

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to isolate structure-activity relationships (SAR). For example, conflicting IC50 values may arise from divergent buffer pH or reducing agent concentrations .

Q. How does the hydroxypropyl group influence pharmacokinetic properties compared to non-hydroxylated analogs?

- In Vitro ADME Studies :

- Permeability : Caco-2 cell monolayers assess intestinal absorption (hydroxypropyl enhances polarity, reducing Papp values).

- Metabolic Stability : Microsomal incubation (human liver microsomes) quantifies CYP450-mediated oxidation. Hydroxypropyl groups may reduce metabolic clearance by steric hindrance .

- In Silico Predictions : Tools like SwissADME estimate logP (experimental ~2.1) and bioavailability scores, correlating with in vivo rodent studies .

Q. What crystallographic data support the compound’s conformational stability?

Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group) reveals:

- Dihedral Angles : Between the benzamide ring and hydroxypropyl chain (~15–25°), indicating restricted rotation and potential for π-stacking interactions .

- Hydrogen Bonding : Intramolecular H-bonds between the hydroxy group and amide oxygen stabilize the conformation (O···H distance ~1.8 Å) .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Scaffold Modification : Systematically vary substituents (e.g., replacing Br with Cl, modifying the hydroxypropyl chain length) .

- Data Collection : Use high-throughput screening (HTS) for IC50 determination across >50 analogs. Apply multivariate regression to identify key descriptors (e.g., Hammett σ values for electronic effects) .

Q. What protocols mitigate batch-to-batch variability in synthesis?

Q. How to address discrepancies in toxicity profiles across cell lines?

- Mechanistic Toxicology : RNA-seq identifies differentially expressed genes (e.g., oxidative stress markers like NRF2) .

- Species-Specific Sensitivity : Compare human hepatocytes vs. rodent models, adjusting dosages based on metabolic rate differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.